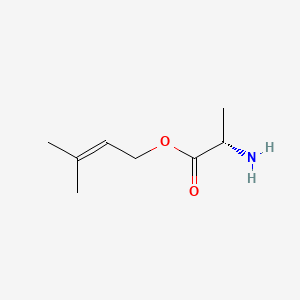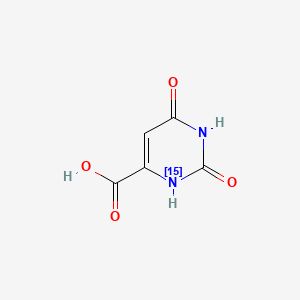
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic-3-15N acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dioxo-1H-pyrimidine-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the multicomponent condensation reaction of formaldehyde with uracil analogs and amines . Another approach includes the three-component condensation of aryl aldehydes, amines such as aniline, aminouracil, thiocyanate salts, or aminopyrimidine derivatives under catalytic conditions in a basic or acidic medium . These methods often require specific reaction conditions such as solvent-free environments or microwave irradiation to enhance the efficiency of the synthesis .
Industrial Production Methods: Industrial production of 2,4-dioxo-1H-pyrimidine-6-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to streamline the production and minimize waste .
化学反応の分析
Types of Reactions: 2,4-dioxo-1H-pyrimidine-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the Dimroth rearrangement, which involves the isomerization of heterocycles through the relocation of two heteroatoms in heterocyclic systems . This rearrangement can be catalyzed by acids, bases, heat, or light .
Common Reagents and Conditions: Common reagents used in the reactions of 2,4-dioxo-1H-pyrimidine-6-carboxylic acid include acids, bases, and oxidizing or reducing agents. The reaction conditions often depend on the desired product and may involve specific pH levels, temperatures, and solvents .
Major Products: The major products formed from the reactions of 2,4-dioxo-1H-pyrimidine-6-carboxylic acid vary depending on the type of reaction. For example, the Dimroth rearrangement can produce different isomers of pyrimidine derivatives .
科学的研究の応用
2,4-dioxo-1H-pyrimidine-6-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of pyrimidine nucleotides . In biology, it plays a role in the biosynthesis of nucleic acids and is involved in various metabolic pathways . In medicine, it is used to study hereditary metabolic diseases and as a diagnostic marker for certain conditions . Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .
作用機序
The mechanism of action of 2,4-dioxo-1H-pyrimidine-6-carboxylic acid involves its role as an intermediate in the biosynthesis of pyrimidine nucleotides. It participates in the chemical conversions between dihydrofolate and tetrahydrofolate, which are essential for the synthesis of nucleic acids . The molecular targets and pathways involved include enzymes such as dihydrofolate reductase and thymidylate synthase .
類似化合物との比較
2,4-dioxo-1H-pyrimidine-6-carboxylic acid can be compared with other similar compounds such as uracil, thymine, and cytosine. These compounds share a pyrimidine ring structure but differ in their functional groups and biological roles. For example, uracil is a component of RNA, while thymine is found in DNA . The unique carboxylic acid group in 2,4-dioxo-1H-pyrimidine-6-carboxylic acid distinguishes it from these other pyrimidine derivatives .
List of Similar Compounds:- Uracil
- Thymine
- Cytosine
- 6-carboxyuracil
- Oropur
- Orodin
- Orotonin
- Orotyl
特性
分子式 |
C5H4N2O4 |
|---|---|
分子量 |
157.09 g/mol |
IUPAC名 |
2,4-dioxo-(115N)1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/i6+1 |
InChIキー |
PXQPEWDEAKTCGB-PTQBSOBMSA-N |
異性体SMILES |
C1=C([15NH]C(=O)NC1=O)C(=O)O |
正規SMILES |
C1=C(NC(=O)NC1=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


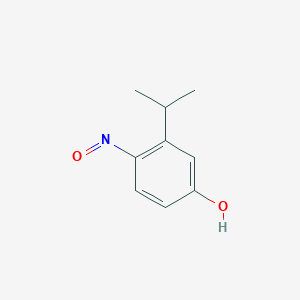
![(3S,5R)-3-[(2R)-3,3-dimethyloxiran-2-yl]-3-hydroxy-5-[(8S,9R,10S,11S,14R)-11-hydroxy-4,4,10,14-tetramethyl-3-oxo-2,5,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate](/img/structure/B13829172.png)
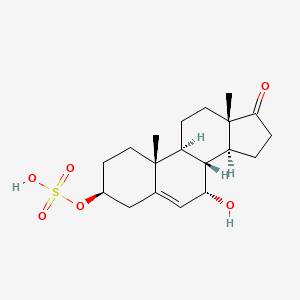

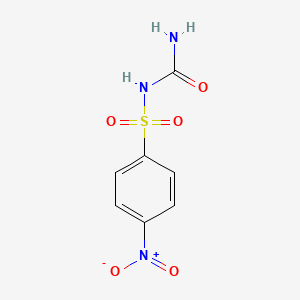

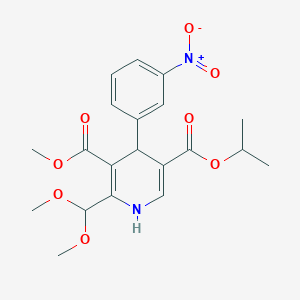
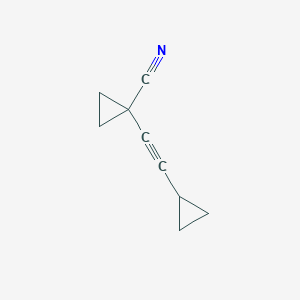
![L-Alanine, 3-[(methoxycarbonyl)amino]-](/img/structure/B13829224.png)

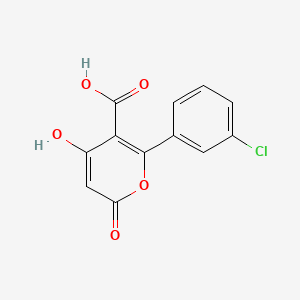
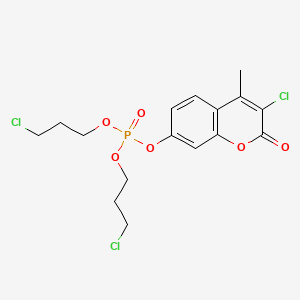
![methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate](/img/structure/B13829240.png)
